4-Bromo-2-methylphenyl methyl carbonate

Description

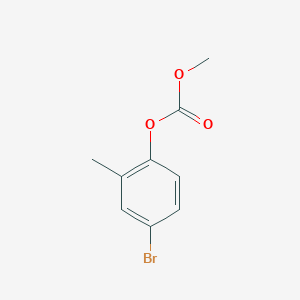

4-Bromo-2-methylphenyl methyl carbonate is an organobromine compound featuring a phenyl ring substituted with a bromine atom at the para-position, a methyl group at the ortho-position, and a methyl carbonate (–O(CO)OCH₃) functional group. The methyl carbonate group imparts distinct reactivity compared to esters or carbamates, making it valuable in pharmaceutical intermediates or agrochemical synthesis .

Properties

Molecular Formula |

C9H9BrO3 |

|---|---|

Molecular Weight |

245.07 g/mol |

IUPAC Name |

(4-bromo-2-methylphenyl) methyl carbonate |

InChI |

InChI=1S/C9H9BrO3/c1-6-5-7(10)3-4-8(6)13-9(11)12-2/h3-5H,1-2H3 |

InChI Key |

YJVCAPMDRUHVAF-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=C1)Br)OC(=O)OC |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Observations:

Functional Group Reactivity: Carbonates (e.g., this compound) undergo nucleophilic substitution at the carbonyl carbon, whereas carbamates (e.g., tert-butyl derivatives) are more resistant to hydrolysis due to the nitrogen lone pair resonance . Esters (e.g., methyl 2-(4-bromophenyl)-2-methylpropanoate) exhibit lower thermal stability compared to carbonates, making them less suitable for high-temperature applications .

Substituent Effects: The ortho-methyl group in 4-bromo-2-methylphenyl derivatives introduces steric hindrance, reducing reaction rates in SN2 mechanisms compared to unsubstituted analogs . Bromine at the para-position enhances electrophilic aromatic substitution (EAS) reactivity, as seen in 2-bromo-4'-methoxyacetophenone, which participates in Ullmann couplings .

Safety and Handling :

- Brominated esters (e.g., methyl 4-bromo-2-bromomethylbenzoate) require stringent handling due to lachrymatory properties, whereas carbamates like tert-butyl N-(4-bromo-2-methylphenyl)carbamate are generally less hazardous .

Crystallographic and Physical Properties

- This compound: No direct crystallographic data is available, but related bromophenyl esters (e.g., ethyl 7-(4-bromo-2-methylphenyl)-7-oxoheptanoate) exhibit monoclinic crystal systems with π-π stacking interactions .

- Methyl 2-(4-bromophenyl)-2-methylpropanoate: Refined via SHELXL (), showing bond lengths of C–Br (1.89 Å) and C–O (1.34 Å), consistent with ester carbonyl polarization .

Market and Industrial Relevance

- This compound is less commercially documented than its carbamate counterpart, tert-butyl N-(4-bromo-2-methylphenyl)carbamate , which holds a niche market in VHL E3 ubiquitin ligase inhibitor synthesis .

- Brominated acetophenones (e.g., 2-bromo-4'-methoxyacetophenone) dominate in agrochemical research due to their role in pesticide intermediates .

Preparation Methods

Regioselective Bromination of o-Toluidine Derivatives

The synthesis of 4-bromo-2-methylphenyl derivatives begins with regioselective bromination. Patent EP1268400A2 demonstrates a method for introducing bromine at the para position of an o-toluidine-derived amide. Key steps include:

-

Substrate preparation : o-Toluidine is acylated with butyric acid chloride in an inert solvent (e.g., toluene or chlorobenzene) at 50–100°C, forming N-(2-methylphenyl)butanamide.

-

Bromination conditions : The amide is brominated in acetic acid using elemental bromine (1.0–1.05 equivalents) at 30–60°C, yielding N-(4-bromo-2-methylphenyl)butanamide with 88% purity and 92–95% yield.

This method ensures precise bromine placement at the para position relative to the methyl group, a critical step for subsequent phenol generation.

Phenol-to-Carbonate Conversion: Esterification Techniques

Schotten-Baumann Reaction for Carbonate Formation

The final step involves reacting 4-bromo-2-methylphenol with methyl chloroformate. Patent CN109553532B highlights esterification methodologies using sulfuric acid catalysis, though carbonate formation typically employs bases:

-

Reaction conditions :

-

Base : Aqueous NaOH or pyridine to deprotonate the phenol.

-

Solvent : Dichloromethane or tetrahydrofuran for homogeneous mixing.

-

Temperature : 0–5°C to minimize side reactions (e.g., over-alkylation).

-

-

Stoichiometry : A 1:1 molar ratio of phenol to methyl chloroformate ensures complete conversion.

Yields for analogous carbonate syntheses range from 70–85%, depending on purity and reaction control.

Optimization of Carbonate Formation

Key parameters for maximizing yield and purity include:

-

Catalyst selection : Pyridine acts as both base and HCl scavenger, improving reaction efficiency.

-

Solvent system : Mixed solvents (e.g., tetrahydrofuran/water) enhance reagent solubility and phase separation during workup.

-

Post-reaction processing : Crystallization or distillation isolates the carbonate from unreacted starting materials.

Comparative Analysis of Bromination Methods

The table below contrasts bromination strategies from the reviewed patents, emphasizing applicability to 4-bromo-2-methylphenol synthesis:

Challenges and Mitigation Strategies

Regioselectivity in Bromination

Achieving exclusive para-bromination on o-cresol derivatives requires careful control:

Purification of 4-Bromo-2-Methylphenol

-

Distillation : Fractional distillation under reduced pressure separates the phenol from di-brominated byproducts.

-

Crystallization : Ethanol/water mixtures recrystallize the phenol, achieving >99% purity.

Scalability and Industrial Applicability

Q & A

Q. What are the recommended spectroscopic techniques for characterizing 4-Bromo-2-methylphenyl methyl carbonate?

To confirm the structure and purity of this compound, a combination of spectroscopic methods is essential:

- FT-IR and FT-Raman : Identify functional groups (e.g., carbonate C=O stretching at ~1750 cm⁻¹, aromatic C-Br vibrations near 600 cm⁻¹) .

- NMR Spectroscopy :

- ¹H NMR : Assign signals for aromatic protons (chemical shifts influenced by bromine and methyl substituents) and the methyl group of the carbonate moiety.

- ¹³C NMR : Confirm the carbonate carbonyl carbon (~155 ppm) and aromatic carbons adjacent to bromine/methyl groups .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion ([M+H]⁺) and fragmentation patterns.

Q. How can synthetic impurities in this compound be resolved during purification?

- Chromatographic Methods : Use flash column chromatography with gradients of ethyl acetate/hexane to separate unreacted starting materials or side products.

- Recrystallization : Optimize solvent polarity (e.g., dichloromethane/hexane) based on differential solubility of the target compound versus impurities.

- Analytical Monitoring : Track purity via thin-layer chromatography (TLC) or HPLC with UV detection at 254 nm .

Q. What synthetic routes are commonly employed for aryl methyl carbonates like this compound?

- Base-Mediated Carbonate Formation : React 4-Bromo-2-methylphenol with methyl chloroformate in the presence of a base (e.g., pyridine or triethylamine) under anhydrous conditions.

- Safety Note : Control exothermic reactions by slow addition of reagents and cooling (0–5°C).

- Work-Up : Quench excess reagents with ice-cold water and extract with dichloromethane .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the electronic and steric effects of substituents in this compound?

- Density Functional Theory (DFT) : Calculate molecular electrostatic potential (MEP) maps to visualize electron-deficient regions (e.g., near the bromine atom) and steric hindrance from the methyl group.

- Vibrational Frequency Analysis : Compare computed IR/Raman spectra (using B3LYP/6-311++G(d,p)) with experimental data to validate structural assignments .

- Reactivity Insights : Use frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attacks, aiding in reaction design .

Q. What experimental strategies optimize reaction yields for derivatives of this compound in cross-coupling reactions?

- Catalytic Systems : Screen Pd-based catalysts (e.g., Pd(PPh₃)₄) for Suzuki-Miyaura couplings. Adjust ligand-to-metal ratios to enhance efficiency.

- Solvent and Temperature : Test polar aprotic solvents (DMF, DMSO) at 80–100°C to balance reactivity and stability.

- Design of Experiments (DoE) : Apply factorial design to evaluate interactions between catalyst loading, temperature, and reaction time .

Q. How can conflicting spectroscopic data for structurally similar brominated aryl carbonates be resolved?

- Comparative Analysis : Overlay ¹H NMR spectra of this compound with analogs (e.g., 4-Bromo-3-methyl derivatives) to identify substituent-induced shifts.

- 2D NMR Techniques : Use HSQC and HMBC to assign ambiguous signals through ¹H-¹³C correlations.

- X-ray Crystallography : Resolve absolute configuration and packing effects, if single crystals are obtainable (e.g., via slow evaporation in ethanol) .

Q. What mechanistic insights explain the stability of the carbonate group under basic vs. acidic conditions?

- Hydrolysis Studies : Monitor degradation kinetics via HPLC under varying pH. The carbonate group is prone to base-catalyzed hydrolysis (OH⁻ attack on carbonyl) but stable in mild acids.

- Activation Energy Calculations : Use Arrhenius plots to compare degradation rates at different temperatures.

- Protective Strategies : Introduce electron-withdrawing groups (e.g., nitro) on the aryl ring to stabilize the carbonate against nucleophilic attack .

Methodological Notes

- Data Reproducibility : Document solvent purity, reagent grades, and instrument calibration details (e.g., NMR lock frequency).

- Safety Protocols : Brominated compounds require handling in fume hoods with PPE. Waste disposal must follow halogenated solvent guidelines.

- Software Tools : Use SHELX for crystallography and Gaussian 16 for DFT calculations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.